molecular formula C22H24N8O2 B12377966 Tyk2-IN-18-d5

Tyk2-IN-18-d5

Cat. No.: B12377966
M. Wt: 437.5 g/mol
InChI Key: RAGWFCJNLPTZOE-JIZANVDTSA-N
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Description

Tyk2-IN-18-d5 is a deuterated inhibitor of tyrosine kinase 2 (TYK2), specifically targeting the JH2 domain. This compound is primarily used in the research of inflammatory and autoimmune diseases . The deuteration of this compound enhances its metabolic stability, making it a valuable tool in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyk2-IN-18-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Tyk2-IN-18-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

Tyk2-IN-18-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of TYK2 in various chemical reactions and pathways.

    Biology: Employed in the investigation of TYK2’s role in cellular signaling and immune response.

    Medicine: Utilized in the development of therapeutic agents for inflammatory and autoimmune diseases.

    Industry: Applied in the production of pharmaceuticals targeting TYK2

Mechanism of Action

Tyk2-IN-18-d5 exerts its effects by inhibiting the activity of tyrosine kinase 2 (TYK2). It binds to the JH2 domain of TYK2, preventing its activation and subsequent signaling. This inhibition disrupts the signaling pathways mediated by cytokines such as interleukin-23, interleukin-12, and type I interferons, which are involved in inflammatory and autoimmune responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24N8O2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-[(4,4-dideuterio-2,5-dimethyltriazolo[4,5-c][1,7]naphthyridin-6-yl)amino]-5-(3,3,3-trideuteriopropanoyl)pyridin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,11D2

InChI Key

RAGWFCJNLPTZOE-JIZANVDTSA-N

Isomeric SMILES

[2H]C1(C2=NN(N=C2C3=C(N1C)C(=NC=C3)NC4=CC(=NC=C4C(=O)CC([2H])([2H])[2H])NC(=O)C5CC5)C)[2H]

Canonical SMILES

CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5

Origin of Product

United States

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